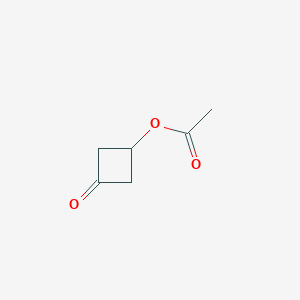

3-Oxocyclobutyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-oxocyclobutyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4(7)9-6-2-5(8)3-6/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHLIVHQAGFBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472598 | |

| Record name | 3-OXOCYCLOBUTYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63930-59-6 | |

| Record name | 3-OXOCYCLOBUTYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxocyclobutyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxocyclobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutyl acetate, identified by the CAS Number 63930-59-6 , is a valuable chemical intermediate, particularly significant in the landscape of modern drug discovery and development.[1] Its strained four-membered ring structure offers a unique conformational rigidity that is increasingly utilized by medicinal chemists to design novel therapeutic agents with enhanced potency and selectivity. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, its applications in drug development, and relevant safety information.

Chemical and Physical Properties

The properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 63930-59-6 | [1] |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point | 188.0 ± 33.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| Flash Point | 72.5 ± 25.4 °C | |

| Solubility | Slightly soluble in water. | |

| InChIKey | FWHLIVHQAGFBOA-UHFFFAOYSA-N |

Spectral Data

Spectral analysis is crucial for the verification of the identity and purity of this compound.

| Spectrum Type | Data |

| ¹H NMR | Spectrum available |

| ¹³C NMR | Spectrum available |

| Mass Spectrum | Spectrum available |

| IR Spectrum | Spectrum available |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 3-hydroxycyclobutanone with an acetylating agent. The following is a representative experimental protocol.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

3-Hydroxycyclobutanone

-

Acetic anhydride

-

Pyridine

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 3-hydroxycyclobutanone in a round-bottom flask, add an equimolar amount of acetic anhydride and a catalytic amount of pyridine at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

The cyclobutane motif is a desirable feature in many modern pharmaceuticals due to its ability to impart conformational rigidity and serve as a versatile scaffold. This compound is a key building block in the synthesis of more complex molecules, particularly kinase inhibitors, which are a cornerstone of targeted cancer therapy.

Role as a Pharmaceutical Intermediate

The cyclobutane ring in this compound provides a structurally unique and rigid core that can be elaborated to create potent and selective inhibitors of various kinases. The oxo and acetate functionalities offer convenient handles for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening in drug discovery programs.

Kinase Inhibitor Synthesis

Many kinase inhibitors target the ATP-binding pocket of the enzyme. The rigid cyclobutane scaffold can be functionalized to present key pharmacophoric elements in a precise spatial orientation, leading to high-affinity binding and potent inhibition. For instance, the cyclobutane core can serve as a central scaffold from which various substituents are projected to interact with specific residues within the kinase domain.

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor.

Caption: Drug development workflow.

Signaling Pathways

While a specific signaling pathway directly modulated by this compound is not applicable as it is an intermediate, it is a precursor to compounds that target critical cellular signaling pathways implicated in diseases like cancer. A prominent example is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.

The diagram below depicts a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for kinase inhibitors derived from scaffolds like this compound.

Caption: PI3K/AKT/mTOR signaling pathway.

Safety, Handling, and Disposal

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3][4]

-

Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][3][4]

-

Keep away from heat, sparks, and open flames as it is a combustible liquid.[3][5]

-

Avoid contact with skin and eyes.[2][4][6] In case of contact, rinse immediately with plenty of water.[5]

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4][5][7]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3][5]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.[4][5][7]

-

Do not allow to enter drains or waterways.[5]

-

Contaminated packaging should be disposed of in the same manner as the product.[2]

References

- 1. This compound | CAS#:63930-59-6 | Chemsrc [chemsrc.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.ca [fishersci.ca]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-Oxocyclobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

3-Oxocyclobutyl acetate is a cyclobutane derivative containing both a ketone and an ester functional group. Its physicochemical properties are summarized in the table below. The compound is expected to be a liquid at room temperature, hence a melting point is not applicable.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₃ | [1][2] |

| Molecular Weight | 128.126 g/mol | [1][2] |

| CAS Number | 63930-59-6 | [1][2] |

| Density | 1.2 ± 0.1 g/cm³ | [1][2] |

| Boiling Point | 188.0 ± 33.0 °C at 760 mmHg | [1][2] |

| Flash Point | 72.5 ± 25.4 °C | [1][2] |

| Melting Point | N/A | [1][2] |

| Physical State | Expected to be a liquid at room temperature | Inferred from properties of similar compounds |

| Solubility | No specific quantitative data is available. As a ketone and an ester, it is expected to be soluble in a range of organic solvents such as ethanol, methanol, acetone, dichloromethane, and ethyl acetate. Its solubility in water is likely to be limited. | General chemical principles |

Synthesis and Purification

A reported synthesis of this compound involves the reaction of vinyl acetate with trichloroacetyl chloride. This reaction is a [2+2] cycloaddition of a ketene, generated in situ from trichloroacetyl chloride, with the alkene (vinyl acetate).

General Synthetic Workflow

The logical workflow for the synthesis and purification of this compound is depicted below. This involves the generation of the reactive ketene intermediate, its cycloaddition to vinyl acetate, and subsequent purification of the product.

Caption: Synthetic pathway from trichloroacetyl chloride and vinyl acetate.

Experimental Protocol (Representative)

While the specific, detailed experimental protocol from the primary literature (Zajac, M. A. Tetrahedron Letters2008 , 49, 4763-4764) is not publicly accessible, a representative procedure for a similar [2+2] cycloaddition followed by purification is provided below. This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Materials:

-

Trichloroacetyl chloride

-

Triethylamine (Et₃N)

-

Vinyl acetate

-

Zinc dust (activated)

-

Acetic acid

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of vinyl acetate in an anhydrous solvent (e.g., diethyl ether).

-

Ketene Generation and Cycloaddition: A solution of trichloroacetyl chloride in the same anhydrous solvent is added to the dropping funnel. A separate solution of triethylamine in the anhydrous solvent is also prepared. The triethylamine solution is added dropwise to the stirred solution of trichloroacetyl chloride at a low temperature (typically 0 °C) to generate dichloroketene in situ. This reactive intermediate then undergoes a [2+2] cycloaddition with the vinyl acetate present in the reaction flask. The reaction is typically stirred for several hours at room temperature or slightly elevated temperatures.

-

Work-up: The reaction mixture is filtered to remove triethylamine hydrochloride. The filtrate is then washed sequentially with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude dichlorinated cyclobutanone intermediate.

-

Reductive Dechlorination: The crude intermediate is dissolved in a suitable solvent such as acetic acid. Activated zinc dust is added portion-wise while monitoring the reaction temperature. After the reaction is complete, the excess zinc is filtered off, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude this compound is purified by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used for elution. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the pure product. The solvent from the combined pure fractions is then removed under reduced pressure to yield pure this compound.

Spectral Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclobutane ring and the methyl protons of the acetate group. The cyclobutane ring protons would likely appear as complex multiplets due to spin-spin coupling.

-

~ 5.0-5.5 ppm (m, 1H): Proton on the carbon bearing the acetate group (CH-OAc). This proton is expected to be deshielded by the adjacent oxygen atom.

-

~ 2.5-3.5 ppm (m, 4H): Protons on the carbons adjacent to the carbonyl group and the carbon bearing the acetate group (CH₂-C=O and CH₂ of the ring).

-

~ 2.1 ppm (s, 3H): Methyl protons of the acetate group (CH₃-COO).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon attached to the acetate group, the other ring carbons, and the carbons of the acetate group.

-

~ 205-220 ppm: Carbonyl carbon of the ketone (C=O).

-

~ 170 ppm: Carbonyl carbon of the ester (COO).

-

~ 65-75 ppm: Carbon of the cyclobutane ring attached to the acetate group (CH-OAc).

-

~ 40-50 ppm: Carbons of the cyclobutane ring adjacent to the ketone.

-

~ 21 ppm: Methyl carbon of the acetate group (CH₃).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester.

-

~ 1780 cm⁻¹: C=O stretch of the cyclobutanone. The ring strain typically shifts this absorption to a higher wavenumber compared to a non-strained ketone.

-

~ 1740 cm⁻¹: C=O stretch of the acetate ester.

-

~ 1230 cm⁻¹: C-O stretch of the acetate ester.

-

~ 2850-3000 cm⁻¹: C-H stretching of the alkyl groups.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 128. Key fragmentation patterns would likely involve the loss of the acetyl group or cleavage of the cyclobutane ring.

Predicted Fragmentation Workflow:

Caption: Potential fragmentation pathways in mass spectrometry.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, the cyclobutane motif is present in a number of biologically active natural products and pharmaceutical agents, where it can influence conformation and metabolic stability. The presence of both a ketone and an ester functional group offers potential sites for metabolic transformation and interaction with biological targets. Further research is required to elucidate any potential biological roles of this compound.

Safety and Handling

Detailed safety data for this compound is not extensively documented. As with any laboratory chemical, it should be handled with appropriate care. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a bifunctional cyclobutane derivative with potential applications in organic synthesis and as a building block for more complex molecules. This guide has summarized its key physicochemical properties and provided a likely synthetic route and predicted spectral data. The lack of detailed experimental and biological data highlights the opportunity for further research into the synthesis, characterization, and potential applications of this compound.

References

Spectroscopic Profile of 3-Oxocyclobutyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Oxocyclobutyl acetate (CAS No. 63930-59-6), a valuable building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate reproducibility and further research.

Molecular Structure

This compound is a cyclic ketone and an ester. Its structure consists of a four-membered cyclobutanone ring substituted with an acetate group at the 3-position.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections provide detailed spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.2 | Multiplet | 1H | CH-OAc |

| ~3.4 | Multiplet | 2H | CH₂ adjacent to C=O |

| ~2.8 | Multiplet | 2H | CH₂ adjacent to CH-OAc |

| 2.05 | Singlet | 3H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~207 | C=O (ketone) |

| ~170 | C=O (ester) |

| ~68 | CH-OAc |

| ~45 | CH₂ (adjacent to C=O) |

| 21.1 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1780 | Strong | C=O stretch (ketone in a four-membered ring) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1230 | Strong | C-O stretch (ester) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 128 | Moderate | [M]⁺ (Molecular Ion) |

| 86 | High | [M - CH₂CO]⁺ |

| 68 | Moderate | [M - CH₃COOH]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Data Acquisition :

-

¹H NMR : The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

-

¹³C NMR : The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Caption: A simplified workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Sample Preparation :

-

Neat Liquid : A drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

KBr Pellet (for solids) : A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

-

-

Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Data Acquisition :

-

Ionization : Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Processing : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to deduce the structure of the molecule.

Navigating the Stability of 3-Oxocyclobutyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclobutyl acetate is a versatile building block in organic synthesis, finding application in the preparation of a variety of complex molecules, including active pharmaceutical ingredients (APIs). As with any reactive chemical intermediate, a thorough understanding of its stability profile is paramount for ensuring consistent reaction outcomes, developing robust analytical methods, and establishing safe handling and storage procedures. This technical guide provides a comprehensive overview of the stability of this compound, outlining potential degradation pathways, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Core Stability Considerations

The chemical structure of this compound, which incorporates both a ketone and an ester functional group within a strained cyclobutane ring, dictates its reactivity and potential degradation pathways. The primary modes of degradation to consider are hydrolysis, photolysis, thermal decomposition, and oxidation.

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following table summarizes the recommended stress conditions for evaluating the stability of this compound, based on established international guidelines.

| Stress Condition | Recommended Parameters | Potential Degradation Products |

| Hydrolysis | 0.1 N HCl, 0.1 N NaOH, and neutral water at room temperature and elevated temperatures (e.g., 60°C). | 3-Hydroxycyclobutanone, Acetic Acid |

| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temperature. | Peroxy-adducts, Ring-opened products |

| Photolysis | Exposure to a combination of UV and visible light (ICH Q1B guidelines). Overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[1] | Norrish Type I and II photoproducts |

| Thermal | Dry heat at elevated temperatures (e.g., 70°C). | Decarboxylation and rearrangement products |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible stability data. The following protocols are adapted from established guidelines for forced degradation studies of small molecules.

Protocol 1: Forced Hydrolysis Study

-

Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl, 0.1 N NaOH, and purified water.

-

Incubation: Store aliquots of each solution at room temperature and at an elevated temperature (e.g., 60°C). Protect all solutions from light.

-

Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralization: For the acidic and basic solutions, neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating analytical method, such as UPLC-MS, to quantify the remaining this compound and identify any degradation products.

Protocol 2: Oxidative Degradation Study

-

Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) and add 3% hydrogen peroxide.

-

Incubation: Store the solution at room temperature, protected from light.

-

Sampling: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Analysis: Analyze the samples immediately using a validated stability-indicating UPLC-MS method.

Protocol 3: Photostability Study (as per ICH Q1B)[1][2][3][4]

-

Sample Preparation: Place the solid this compound in a chemically inert, transparent container. Prepare a solution (e.g., 1 mg/mL) in a suitable solvent in a transparent container.

-

Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

-

Exposure: Expose the samples to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B.[1]

-

Sampling: Analyze the samples after the specified exposure period.

-

Analysis: Compare the results of the exposed samples to the dark controls to determine the extent of photodegradation.

Protocol 4: Thermal Degradation Study

-

Sample Preparation: Place the solid this compound in a controlled temperature chamber.

-

Incubation: Maintain the chamber at a specified elevated temperature (e.g., 70°C).

-

Sampling: Withdraw samples at various time points.

-

Analysis: Analyze the samples to determine the extent of thermal degradation.

Mandatory Visualizations

Degradation Pathway of this compound

References

An In-depth Technical Guide to the Synthesis of 3-Oxocyclobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-oxocyclobutyl acetate from 3-hydroxycyclobutanone. The document outlines a standard laboratory procedure for this acetylation reaction, presents key quantitative data for both the reactant and product, and includes a visual representation of the experimental workflow. This synthesis is a fundamental transformation in organic chemistry and is relevant to the preparation of various intermediates in drug discovery and development.

Quantitative Data Summary

The following table summarizes the key physical and spectroscopic data for the starting material, 3-hydroxycyclobutanone, and the final product, this compound. This information is crucial for reaction monitoring, product identification, and purity assessment.

| Property | 3-Hydroxycyclobutanone | This compound |

| Molecular Formula | C₄H₆O₂ | C₆H₈O₃ |

| Molecular Weight | 86.09 g/mol [1] | 128.13 g/mol |

| CAS Number | 15932-93-1[1][2] | 63930-59-6 |

| Appearance | Light yellow to yellow liquid[2] | Colorless to pale yellow oil |

| Boiling Point | 174-175 °C at 12 Torr[2] | 188.0 ± 33.0 °C at 760 mmHg[3] |

| ¹H NMR (CDCl₃, δ) | ~4.6 (m, 1H, -CHOH), ~3.2 (m, 2H, -CH₂CO-), ~2.8 (m, 2H, -CH₂CO-), ~2.5 (br s, 1H, -OH) | ~5.2 (m, 1H, -CHOAc), ~3.4 (m, 2H, -CH₂CO-), ~3.0 (m, 2H, -CH₂CO-), 2.1 (s, 3H, -COCH₃) |

| ¹³C NMR (CDCl₃, δ) | ~210 (-C=O), ~65 (-CHOH), ~45 (-CH₂-) | ~207 (-C=O), ~170 (-OCOCH₃), ~68 (-CHOAc), ~48 (-CH₂-), ~21 (-COCH₃) |

| IR (cm⁻¹) | ~3400 (br, O-H), ~1780 (s, C=O) | ~1780 (s, C=O, ketone), ~1740 (s, C=O, ester), ~1240 (s, C-O) |

Experimental Protocol: Acetylation of 3-Hydroxycyclobutanone

This protocol details a standard and reliable method for the synthesis of this compound using acetic anhydride and pyridine.

Materials:

-

3-hydroxycyclobutanone

-

Acetic anhydride

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxycyclobutanone (1.0 equivalent) in anhydrous dichloromethane (5-10 mL per gram of starting material).

-

Addition of Reagents: Cool the solution in an ice bath. To the stirred solution, add anhydrous pyridine (2.0 equivalents) followed by the dropwise addition of acetic anhydride (1.5 equivalents).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to neutralize excess acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Formation of 3-Oxocyclobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-oxocyclobutyl acetate, a valuable building block in medicinal chemistry and materials science. This document details the core mechanism of its formation, provides established experimental protocols, and presents quantitative data to support reproducible and efficient synthesis.

Core Synthesis and Mechanism

The most direct and widely employed method for the preparation of this compound is the esterification of 3-hydroxycyclobutanone. This is typically achieved through acetylation, where an acetyl group is introduced to the hydroxyl moiety of the starting material. The most common acetylating agent for this transformation is acetic anhydride, often in the presence of a base catalyst such as pyridine.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group in 3-hydroxycyclobutanone acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. Pyridine, a commonly used catalyst, serves a dual purpose: it can act as a nucleophilic catalyst by forming a more reactive acetylpyridinium ion intermediate, and it also functions as a base to neutralize the acetic acid byproduct, driving the equilibrium towards the product.

The general steps of the base-catalyzed acetylation of 3-hydroxycyclobutanone are as follows:

-

Activation of Acetic Anhydride (Optional but common with pyridine): Pyridine attacks acetic anhydride to form a highly reactive acetylpyridinium ion.

-

Nucleophilic Attack: The hydroxyl group of 3-hydroxycyclobutanone attacks the acetylpyridinium ion (or directly attacks the acetic anhydride).

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Proton Transfer: A proton is transferred from the formerly alcoholic oxygen to a base (e.g., pyridine).

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating a stable leaving group (acetate or pyridine).

-

Formation of this compound: The final product, this compound, is formed.

Experimental Protocols

General Protocol for the Acetylation of 3-Hydroxycyclobutanone

Materials:

-

3-Hydroxycyclobutanone

-

Acetic Anhydride (Ac₂O)

-

Dry Pyridine

-

Dry Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Toluene

Procedure:

-

Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3-hydroxycyclobutanone (1.0 equivalent) in dry pyridine (5-10 mL per mmol of substrate).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.5 - 2.0 equivalents per hydroxyl group) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not extensively reported. However, based on analogous acetylation reactions of secondary alcohols, the following table provides expected ranges for key reaction parameters. Researchers should optimize these conditions for their specific setup to achieve the best results.

| Parameter | Expected Range/Value | Notes |

| Reactant Ratios | ||

| 3-Hydroxycyclobutanone | 1.0 equivalent | Starting material |

| Acetic Anhydride | 1.5 - 2.0 equivalents | Excess is used to drive the reaction to completion. |

| Pyridine | 5 - 10 mL / mmol of substrate | Acts as both catalyst and solvent. |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. |

| Reaction Time | 2 - 24 hours | Highly dependent on the substrate and reaction scale. Monitor by TLC. |

| Yield | ||

| Expected Yield | 70 - 95% | Based on typical yields for similar acetylation reactions. |

Visualizing the Process

To further elucidate the core concepts, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: Generalized mechanism of this compound formation.

Caption: Typical experimental workflow for acetylation.

Theoretical Exploration of 3-Oxocyclobutyl Acetate Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of cyclic molecules is a cornerstone of stereochemistry, profoundly influencing their physical, chemical, and biological properties. In the context of drug design and development, understanding the preferred three-dimensional arrangement of a molecule is paramount for predicting its interaction with biological targets. This technical guide provides an in-depth theoretical examination of the conformational preferences of 3-oxocyclobutyl acetate, a substituted cyclobutanone derivative. While direct experimental and extensive computational data for this specific molecule are limited, this document leverages established principles of cyclobutane chemistry and conformational analysis of related compounds to present a robust theoretical framework. This guide outlines the key conformational isomers, the energetic factors governing their stability, and the computational and experimental methodologies employed for their characterization.

Introduction to Cyclobutane Conformation

Unlike the planar representation often depicted in two-dimensional drawings, the cyclobutane ring is not flat. A planar conformation would engender significant torsional strain due to the eclipsing of all eight C-H bonds, in addition to the angle strain from the deviation of the internal C-C-C bond angles (90°) from the ideal sp³ tetrahedral angle (109.5°). To alleviate this torsional strain, cyclobutane and its derivatives adopt a puckered, or "butterfly," conformation.[1][2] This puckering increases the angle strain slightly but significantly reduces the eclipsing interactions between adjacent hydrogens, resulting in a more stable overall structure.

The degree of puckering is described by the puckering angle (θ), which is the angle between the two C-C-C planes of the puckered ring. For cyclobutane itself, this angle is approximately 29.7°.[1] The molecule can undergo a rapid ring-inversion process where one puckered conformation converts to another, passing through a higher-energy planar transition state.

Conformational Isomers of this compound

The presence of a substituent at the 3-position of the cyclobutanone ring introduces the possibility of two primary puckered conformations: one with the acetate group in an "axial-like" position and another with it in an "equatorial-like" position. These are not strictly analogous to the axial and equatorial positions in cyclohexane due to the different ring geometry, but the terms are often used for descriptive purposes.

-

Equatorial-like Conformer: In this arrangement, the acetate group is directed away from the general plane of the ring, minimizing steric interactions with the hydrogens on the cyclobutane ring. This conformation is generally expected to be the more stable, lower-energy conformer.

-

Axial-like Conformer: Here, the acetate group is oriented more perpendicularly to the plane of the ring. This conformation is likely to be of higher energy due to increased steric hindrance, specifically 1,3-diaxial-like interactions with the hydrogens at the C1 and C3 positions.

The equilibrium between these two conformers is a critical aspect of the molecule's overall properties.

Data Presentation: Theoretical Conformational Analysis

Due to the absence of specific published data for this compound, the following tables present representative theoretical data based on studies of analogous 3-substituted cyclobutanones. These values provide a reasonable estimation of the expected conformational parameters.

Table 1: Calculated Relative Energies of 3-Substituted Cyclobutanone Conformers

| Substituent (at C3) | Method/Basis Set | Conformer | Relative Energy (kcal/mol) | Puckering Angle (θ) (degrees) |

| -OCH₃ | DFT/B3LYP/6-31G* | Equatorial-like | 0.00 | 28.5 |

| Axial-like | 1.2 | 29.1 | ||

| -OH | MP2/cc-pVTZ | Equatorial-like | 0.00 | 27.9 |

| Axial-like | 0.9 | 28.6 | ||

| -OAc (estimated) | DFT/B3LYP/6-311+G(d,p) | Equatorial-like | 0.00 | ~28 |

| Axial-like | ~1.5 - 2.0 | ~29 |

Note: Values for -OAc are estimations based on the steric bulk and electronic effects of the acetate group compared to methoxy and hydroxyl groups.

Table 2: Predicted Key Dihedral Angles for this compound (Equatorial-like Conformer)

| Dihedral Angle | Predicted Value (degrees) |

| H₂-C₂-C₃-H₃ | ~ ±145° (anti-periplanar) |

| H₂-C₂-C₃-O(Ac) | ~ ±95° |

| C₁-C₂-C₃-O(Ac) | ~ ±150° |

| C₄-C₁-C₂-C₃ | ~ ±25° (ring puckering) |

Table 3: Estimated ³J H-H Coupling Constants from Karplus Relationship

| Coupled Protons | Dihedral Angle (°) | Estimated ³J (Hz) |

| H₂ₐₓ-H₃ₑq | ~30 | ~6-8 |

| H₂ₑq-H₃ₑq | ~90 | ~0-2 |

| H₂ₐₓ-H₃ₐₓ | ~150 | ~8-10 |

| H₂ₑq-H₃ₐₓ | ~30 | ~6-8 |

Note: The actual coupling constants would be an average based on the population of each conformer at a given temperature.

Experimental and Computational Protocols

Computational Chemistry Methods

Theoretical studies are indispensable for elucidating the conformational landscape of molecules like this compound.

Protocol for Density Functional Theory (DFT) Calculations:

-

Structure Building: Construct the initial 3D structures of the equatorial-like and axial-like conformers of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional and basis set. A common choice is the B3LYP functional with the 6-311+G(d,p) basis set, which provides a good balance of accuracy and computational cost.[3]

-

Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Conformational Energy Analysis: Compare the relative energies (electronic energy, enthalpy, and Gibbs free energy) of the optimized conformers to determine their relative stabilities. The energy difference between the conformers indicates the preference for the equatorial-like orientation of the acetate group.

-

Potential Energy Surface Scan: To map the ring inversion pathway, perform a relaxed potential energy surface scan by systematically varying a key dihedral angle that defines the ring puckering. This allows for the identification of the transition state for ring inversion and the calculation of the energy barrier.

Experimental NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Chemical Shifts: Analyze the chemical shifts of the cyclobutane ring protons. The chemical environment of axial-like and equatorial-like protons is different, leading to distinct chemical shifts.

-

Coupling Constants: Measure the vicinal (³J) H-H coupling constants between adjacent protons on the cyclobutane ring. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[4] By comparing the experimental coupling constants with theoretical values for different conformations, the predominant conformation in solution can be determined.

-

-

Variable Temperature NMR: Perform NMR experiments at different temperatures to study the dynamics of ring inversion. Changes in the line shapes and coupling constants with temperature can provide information about the energy barrier for this process.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Conformational equilibrium between the equatorial-like and axial-like conformers.

Caption: A typical computational workflow for theoretical conformational analysis.

Caption: Logical flow for using NMR coupling constants to determine conformation.

Conclusion

The conformational analysis of this compound is governed by the puckering of the four-membered ring to alleviate torsional strain. The acetate substituent can adopt either an equatorial-like or an axial-like orientation, with the equatorial-like conformer being significantly more stable due to reduced steric interactions. Theoretical calculations, particularly DFT methods, are essential for quantifying the energy differences between these conformers and for mapping the ring inversion pathway. Experimental verification through NMR spectroscopy, by analyzing chemical shifts and vicinal coupling constants, provides crucial data on the predominant conformation in solution. A synergistic approach combining computational and experimental techniques offers the most comprehensive understanding of the conformational behavior of this and related molecules, which is vital for applications in medicinal chemistry and materials science.

References

- 1. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3× Axial vs 3× Equatorial: The Δ GGA Value Is a Robust Computational Measure of Substituent Steric Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Landscape of Novel Reactions Involving 3-Oxocyclobutyl Acetate: A Technical Overview for Chemical Innovators

For researchers, scientists, and professionals in drug development, the exploration of novel functionalities from unique chemical scaffolds is a cornerstone of innovation. 3-Oxocyclobutyl acetate, a compact and functionalized cyclic ketone, presents an intriguing, yet underexplored, platform for the synthesis of diverse molecular architectures. This technical guide serves to illuminate the potential reaction pathways of this versatile building block, drawing upon established principles of organic chemistry to forecast its reactivity in a variety of named reactions. While specific, documented examples of this compound undergoing many of these transformations remain nascent in publicly accessible literature, its inherent structural motifs—a ketone and an ester—suggest a rich and varied chemical reactivity.

Introduction to this compound

This compound is a bifunctional molecule featuring a strained four-membered cyclobutanone ring and an acetate ester. The ring strain inherent to the cyclobutane core can influence the reactivity of the ketone, while the ester group provides a handle for further synthetic modifications or can influence the stereochemical outcome of reactions. Its utility as a chiral building block and its presence in precursors to medicinally relevant compounds, such as those used in the development of kinase and thrombin inhibitors, underscore the importance of understanding its chemical behavior.[1][2]

Predicted Reaction Pathways of this compound

The ketone and ester functionalities of this compound are expected to be the primary sites of chemical transformation. The following sections explore the theoretical application of several key organic reactions to this substrate.

Reactions at the Carbonyl Group

The ketone moiety of this compound is a prime target for nucleophilic attack and related transformations.

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for the conversion of ketones to alkenes.[3][4][5][6][7][8][9]

-

Wittig Reaction: The reaction of this compound with a phosphorus ylide (Wittig reagent) would be expected to yield a 3-alkylidenecyclobutyl acetate. The choice of a stabilized or non-stabilized ylide would influence the stereoselectivity of the resulting alkene.[3][4][7][9]

-

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, employing a phosphonate carbanion, typically offers advantages in terms of product purification and often provides excellent E-selectivity for the resulting α,β-unsaturated ester.[2][5][6][10]

Experimental Protocol: A General Approach to the Horner-Wadsworth-Emmons Reaction

To a solution of the phosphonate reagent in a suitable anhydrous solvent (e.g., tetrahydrofuran) at 0 °C under an inert atmosphere, a strong base (e.g., sodium hydride) is added portionwise. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of this compound in the same solvent. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Organometallic reagents are expected to readily add to the carbonyl group of this compound.

-

Grignard Reaction: The addition of a Grignard reagent (R-MgX) would likely lead to the formation of a tertiary alcohol, 3-alkyl-3-hydroxycyclobutyl acetate, after acidic workup. It is important to note that Grignard reagents can also react with the ester functionality, potentially leading to a mixture of products if excess reagent is used.[11][12][13][14]

-

Reformatsky Reaction: This reaction utilizes an organozinc reagent derived from an α-halo ester. Its reaction with this compound would be anticipated to yield a β-hydroxy ester, specifically an acetate derivative of 3-(1-alkoxycarbonylalkyl)-3-hydroxycyclobutanol.[15][16][17][18][19]

Logical Workflow for Grignard Addition

References

- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. sciepub.com [sciepub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. When ethyl acetate is reacted with excess of \mathrm { CH } _ { 3 } \math.. [askfilo.com]

- 15. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 17. Reformatsky Reaction [organic-chemistry.org]

- 18. jk-sci.com [jk-sci.com]

- 19. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]

3-Oxocyclobutyl Acetate: A Technical Guide to its Potential as a Precursor for Cyclobutane Derivatives

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role and potential applications of 3-oxocyclobutyl acetate in the synthesis of diverse cyclobutane derivatives. While direct, extensive literature on this compound as a starting material is limited, this document extrapolates its synthetic utility based on established reactions of cyclobutanones and related structures. The cyclobutane motif is of significant interest in medicinal chemistry, and functionalized precursors like this compound offer a valuable scaffold for the generation of novel molecular entities.

Synthesis of the 3-Oxocyclobutane Core

The synthesis of the foundational 3-oxocyclobutane structure is a critical first step. While specific protocols for this compound are not widely published, methods for the closely related 3-oxocyclobutanecarboxylic acid provide a viable pathway. Subsequent esterification would yield the target precursor.

A common route to 3-oxocyclobutanecarboxylic acid involves a multi-step synthesis starting from readily available materials. One patented method utilizes acetone, bromine, and malononitrile as key starting materials.[1] Another approach involves the cyclization of a malonate derivative with a 1,3-dihalogenated propane equivalent.

Table 1: Representative Synthesis of 3-Oxocyclobutanecarboxylic Acid

| Step | Reactants | Reagents & Solvents | Conditions | Product | Yield |

| 1 | 1,3-dibromoacetone, Diisopropyl malonate | N,N-dimethyl formamide (DMF), Potassium tert-butoxide | 1. Ice bath, dropwise addition2. Heat to 140°C, 4 days | Diisopropyl 3,3-dicarboxycyclobutanone ketal | Not specified |

| 2 | Diisopropyl 3,3-dicarboxycyclobutanone ketal | Water, Concentrated hydrochloric acid | 1. Heat to 75-80°C, 32h2. Heat to 102-106°C, 120h | 3-Oxocyclobutanecarboxylic acid | Not specified |

Note: This data is adapted from a patent for the synthesis of 3-oxocyclobutanecarboxylic acid and may require optimization.[2]

Key Synthetic Transformations of this compound

The ketone and ester functionalities of this compound provide two reactive handles for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex cyclobutane derivatives.

Reduction of the Carbonyl Group

The ketone can be selectively reduced to a hydroxyl group, yielding a 3-hydroxycyclobutyl acetate. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions, providing access to either cis or trans isomers.

Table 2: Hypothetical Reduction of this compound

| Product | Reducing Agent | Typical Solvent | Expected Outcome |

| cis-3-Hydroxycyclobutyl acetate | L-Selectride® | Tetrahydrofuran (THF) | Stereoselective reduction from the less hindered face |

| trans-3-Hydroxycyclobutyl acetate | Sodium borohydride (NaBH₄) | Methanol (MeOH) | Less stereoselective, may yield a mixture of isomers |

Alkylation via Enolate Formation

The α-protons adjacent to the carbonyl group can be deprotonated using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a reactive enolate. This enolate can then be alkylated by treatment with an alkyl halide in an SN2 reaction, introducing a new carbon-carbon bond at the 2-position of the cyclobutane ring.[3][4][5][6][7]

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation offers a method to convert the cyclic ketone of this compound into a lactone (a cyclic ester). This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[8][9][10][11] The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms.

Experimental Protocols

General Procedure for the Reduction of a Cyclobutanone

To a solution of the cyclobutanone (1.0 eq) in an appropriate solvent (e.g., methanol or THF) at a suitable temperature (e.g., 0 °C or -78 °C) is added the reducing agent (1.0-1.5 eq) portion-wise. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for the α-Alkylation of a Cyclobutanone

A solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere. The solution is stirred for 30 minutes at this temperature. A solution of the cyclobutanone (1.0 eq) in anhydrous THF is then added dropwise, and the mixture is stirred for 1 hour to ensure complete enolate formation. The alkylating agent (1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.

Conclusion

This compound represents a potentially versatile, yet underutilized, precursor for the synthesis of a variety of cyclobutane derivatives. Its bifunctional nature allows for a range of synthetic manipulations, including reduction of the ketone, alkylation of the α-position, and ring expansion via Baeyer-Villiger oxidation. Further research into the specific reactivity and synthetic applications of this compound is warranted and could provide novel pathways to complex cyclobutane-containing molecules for applications in drug discovery and materials science.

References

- 1. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 2. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 11. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 3-Oxocyclobutyl Acetate: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxocyclobutyl acetate, a versatile four-membered carbocyclic compound, has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features and reactivity have positioned it as a key intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a special focus on its role in drug development. Detailed experimental protocols, quantitative data, and visual representations of relevant chemical pathways are presented to serve as a practical resource for researchers in the field.

Introduction

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a valuable component in the design of bioactive molecules. The rigid, three-dimensional structure of the cyclobutane ring can impart favorable pharmacological properties, including improved metabolic stability, binding affinity, and selectivity. Within this class of compounds, this compound (CAS No: 63930-59-6) stands out as a particularly useful synthetic intermediate. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it a versatile precursor for the construction of more complex molecular architectures.

This guide will delve into the historical context of this compound, trace its synthetic evolution, and explore its applications in the synthesis of pharmaceutical agents, with a particular emphasis on its potential role as a precursor to key structural motifs found in targeted therapies such as Janus kinase (JAK) inhibitors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 63930-59-6 |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 188.0 ± 33.0 °C at 760 mmHg |

| Flash Point | 72.5 ± 25.4 °C |

| Solubility | Soluble in most organic solvents |

Table 1: Physicochemical properties of this compound.

Discovery and History

Synthesis of this compound: Experimental Protocol

The most common and practical method for the preparation of this compound is the acetylation of 3-hydroxycyclobutanone. This reaction is typically carried out using acetic anhydride in the presence of a base, such as pyridine, or an acid catalyst. Below is a detailed experimental protocol for this transformation.

Reaction:

Figure 1: General scheme for the synthesis of this compound.

Materials:

-

3-Hydroxycyclobutanone

-

Acetic anhydride (Ac₂O)

-

Pyridine (dry)

-

Dichloromethane (CH₂Cl₂, dry) or Ethyl acetate (EtOAc, dry)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-hydroxycyclobutanone (1.0 equivalent) in dry pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5-2.0 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.[1]

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Pyridine is a flammable and harmful liquid. Acetic anhydride is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. While the actual spectra are not provided here, the key expected signals are described below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the acetyl methyl protons (singlet), the methine proton adjacent to the acetate group, and the methylene protons of the cyclobutane ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the methyl carbon of the acetate, the methine carbon attached to the oxygen, and the methylene carbons of the ring.

-

IR (Infrared Spectroscopy): The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Applications in Drug Development

The rigid and puckered nature of the cyclobutane ring makes it an attractive scaffold in drug design for positioning substituents in a precise three-dimensional orientation. This can lead to enhanced binding to biological targets and improved selectivity. This compound serves as a versatile starting material for introducing this valuable motif into drug candidates.

Role as a Precursor to Key Intermediates in Kinase Inhibitor Synthesis

A significant application of cyclobutane derivatives lies in the synthesis of kinase inhibitors. The ATP-binding site of kinases is a highly conserved region, and achieving selectivity can be challenging. The conformational rigidity of the cyclobutane core can be exploited to design inhibitors that fit optimally into the target kinase's active site while being less favorable for binding to off-target kinases.[1]

While direct synthesis of drugs like the Janus kinase (JAK) inhibitors tofacitinib or baricitinib from this compound is not the primary reported route, the underlying cyclobutane or related azetidine core is a key structural feature. The synthetic logic for creating such motifs often involves precursors that could be conceptually derived from this compound. For instance, the ketone functionality can be transformed into an amine via reductive amination, and the ester can be hydrolyzed and converted to other functional groups, providing a pathway to the substituted heterocyclic systems found in many kinase inhibitors.

The following diagram illustrates a conceptual workflow for how a cyclobutane-containing intermediate, derivable from this compound, could be incorporated into a kinase inhibitor scaffold.

Figure 2: Conceptual workflow for the utilization of this compound in kinase inhibitor synthesis.

The JAK-STAT Signaling Pathway: A Target for Cyclobutane-Containing Drugs

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine-mediated signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers. Small molecule inhibitors that target JAKs have shown significant therapeutic benefit.

The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

Figure 3: Simplified representation of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its well-defined three-dimensional structure and dual functionality make it an ideal starting point for the synthesis of complex molecules, including potent and selective kinase inhibitors. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of constrained scaffolds like the cyclobutane ring, and by extension, intermediates like this compound, will undoubtedly play an increasingly important role in the design and synthesis of the next generation of medicines. This guide has provided a foundational understanding of this key chemical entity, offering both theoretical knowledge and practical protocols to aid researchers in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Cyclobutanes from 3-Oxocyclobutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclobutane moieties are increasingly recognized as valuable structural motifs in medicinal chemistry and drug discovery. Their rigid, three-dimensional nature offers a unique design element for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. 3-Oxocyclobutyl acetate is a versatile and commercially available starting material that provides a convenient entry point for the synthesis of a diverse range of functionalized cyclobutane derivatives. This document provides detailed protocols for the transformation of this compound into various substituted cyclobutanes, including tertiary alcohols, olefins, and diols.

Synthesis of 3-Alkyl- and 3-Aryl-3-hydroxycyclobutyl Acetates via Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, to the ketone functionality of this compound allows for the straightforward introduction of a wide variety of alkyl and aryl substituents, leading to the formation of tertiary alcohols.

Experimental Protocol: Grignard Reaction with this compound

Materials:

-

This compound

-

Magnesium turnings

-

Alkyl or Aryl halide (e.g., methyl iodide, bromobenzene)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere, place magnesium turnings (1.2 equivalents) in a dry three-necked flask equipped with a dropping funnel and a condenser.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle reflux is observed.

-

Add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Grignard reagent.

-

-

Reaction with this compound:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard reagent solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-3-hydroxycyclobutyl acetate.

-

Data Presentation:

| Entry | Grignard Reagent | Product | Expected Yield (%) |

| 1 | Methylmagnesium iodide | 3-Hydroxy-3-methylcyclobutyl acetate | 75-85 |

| 2 | Phenylmagnesium bromide | 3-Hydroxy-3-phenylcyclobutyl acetate | 70-80 |

| 3 | Ethylmagnesium bromide | 3-Ethyl-3-hydroxycyclobutyl acetate | 72-82 |

Logical Workflow for Grignard Reaction:

Application Notes and Protocols for Ring-Opening Reactions of 3-Oxocyclobutyl Acetate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the ring-opening reactions of 3-oxocyclobutyl acetate with various nucleophiles. The unique reactivity of the strained four-membered ring, combined with the electrophilic carbonyl group, makes this compound a versatile building block for the synthesis of highly functionalized acyclic compounds. These products are valuable intermediates in the development of novel therapeutics and other complex molecular architectures.

Introduction

This compound is a bifunctional molecule featuring a strained cyclobutanone ring and an acetate ester. The inherent ring strain of the cyclobutane ring makes it susceptible to ring-opening reactions, while the ketone provides a site for initial nucleophilic attack. This dual reactivity allows for a variety of synthetic transformations. The general reaction pathway involves an initial nucleophilic addition to the carbonyl group to form a tertiary alcohol intermediate. This intermediate can then undergo a ring-opening reaction, which can be promoted by the reaction conditions or a subsequent step, to yield substituted acyclic products. The regioselectivity and stereoselectivity of these reactions are key considerations for their application in targeted synthesis.

Reaction Mechanisms

The reaction of this compound with a nucleophile is proposed to proceed through a two-step sequence:

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the cyclobutanone. This is a standard nucleophilic addition to a ketone, forming a tetrahedral intermediate. Upon protonation (typically during workup), this intermediate gives a 3-hydroxycyclobutanol derivative. The stereochemistry of this addition can be influenced by the steric bulk of the nucleophile and the substituents on the cyclobutane ring.

-

Ring-Opening: The resulting 3-substituted-3-hydroxycyclobutyl acetate can then undergo ring-opening. This step is driven by the release of ring strain. The ring-opening can be facilitated by acidic or basic conditions and may proceed through different pathways, influencing the final product structure. Under acidic conditions, protonation of the hydroxyl group can lead to a carbocation-mediated ring opening. Under basic conditions, deprotonation of the hydroxyl group could initiate the ring-opening. The nature of the nucleophile and the reaction conditions will dictate the final product.

A proposed general mechanism is illustrated below:

Caption: General reaction pathway for the nucleophilic ring-opening of this compound.

Applications in Synthesis

The ring-opening of this compound provides access to a variety of substituted open-chain compounds that are not readily accessible by other means. These products can serve as versatile intermediates in organic synthesis. For example:

-

Synthesis of Functionalized Ketones: The ring-opening reaction can lead to the formation of ketones with appended functional groups derived from the nucleophile and the acetate.

-